molecular formula C16H10Cl2N6O B6120993 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B6120993
M. Wt: 373.2 g/mol
InChI Key: IJHHJVSZQCYLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidines and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and receptors, leading to its antimicrobial, antifungal, and antitumor activities. The compound has also been shown to have a neuroprotective effect by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. The compound has also been shown to reduce oxidative stress and inflammation, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. One direction is to further investigate its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the reaction of 2,6-dichlorobenzyl chloride with 4-amino-3-pyridinecarbonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-1,2,4-triazole, which is then reacted with guanidine carbonate to yield 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol.

Scientific Research Applications

The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antitumor activities. The compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-5-pyridin-4-yl-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N6O/c17-11-2-1-3-12(18)10(11)8-24-15-13(22-23-24)16(25)21-14(20-15)9-4-6-19-7-5-9/h1-7H,8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHHJVSZQCYLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C(=O)NC(=N3)C4=CC=NC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorobenzyl)-5-(pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.